molecular formula C22H19N3O2S2 B2598898 (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 900006-11-3

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2598898
CAS No.: 900006-11-3
M. Wt: 421.53
InChI Key: HDMUHJJNJQQTJP-PKNBQFBNSA-N
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Description

This compound is an acrylamide derivative featuring a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively.

Properties

IUPAC Name

(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-15-8-10-18(27-2)20-21(15)29-22(24-20)25(14-16-6-3-4-12-23-16)19(26)11-9-17-7-5-13-28-17/h3-13H,14H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMUHJJNJQQTJP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzo[d]thiazole and pyridine derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups, including a thiazole ring and an acrylamide moiety. Its molecular formula is C23H21N3O4SC_{23}H_{21}N_3O_4S, with a molecular weight of approximately 467.6 g/mol. The presence of the methoxy and methyl groups enhances its lipophilicity, which may influence its biological activity.

Biological Activities

3.1 Antimicrobial Activity

Research has shown that compounds similar to (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide exhibit significant antimicrobial properties. Studies indicate that benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with some derivatives showing MIC (Minimum Inhibitory Concentration) values as low as 100 μg/mL . This suggests potential applications in treating tuberculosis.

3.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. It acts as a positive allosteric modulator for certain G-protein-coupled receptors (GPCRs), which are critical in cancer signaling pathways . This modulation can enhance therapeutic responses in cancer treatment.

3.3 Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. By modulating specific inflammatory pathways, it could serve as a therapeutic agent for inflammatory diseases .

Case Study 1: Anti-Tubercular Activity

A recent study synthesized various benzothiazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The compound demonstrated a binding affinity to the DprE1 protein, indicating a mechanism by which it could inhibit bacterial growth .

Case Study 2: Allosteric Modulation in Cancer Therapy

Another study focused on the discovery of allosteric modulators for class A GPCRs, highlighting how compounds like (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide could enhance receptor activity and improve therapeutic outcomes in cancer treatments .

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Compound Name Core Structure Key Substituents Synthetic Yield Melting Point Biological Notes
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide Benzo[d]thiazole-acrylamide 4-methoxy-7-methylbenzo[d]thiazole, pyridin-2-ylmethyl, thiophen-2-yl N/A N/A Structural analog of kinase inhibitors
Compound 9 (from ) Thiazolidinone-thioxoacetamide 4-chlorobenzylidene, 4-methoxyphenyl 90% 186–187 °C High yield, thermal stability
Compound 13b (from ) Imidazo[4,5-b]pyridine-acrylamide 6-chloro-2-(4-methylpiperazin-1-yl)phenyl, 4-methylthiazole N/A N/A Synthesized via aldehyde coupling
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) (from ) Acrylamide-nitrophenyl 4-nitrophenyl, thien-2-yl, n-propyl N/A N/A Multi-step synthesis involving oxazolone
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (from ) Pyridinyl-thiazole-carboxamide Variable amines (e.g., alkyl, aryl) at carboxamide 40–85% N/A Anticancer activity (p<0.05–0.001)

Key Structural and Functional Comparisons:

Core Heterocycles: The target compound’s benzo[d]thiazole core distinguishes it from thiazolidinone (Compound 9) or imidazo[4,5-b]pyridine (Compound 13b) scaffolds. Benzo[d]thiazole derivatives are associated with enhanced metabolic stability compared to simpler thiazoles . The pyridin-2-ylmethyl group in the target compound parallels the pyridinyl substituents in ’s carboxamides, which are critical for binding to kinase targets .

Methoxy and methyl groups on the benzo[d]thiazole may improve solubility and reduce steric hindrance compared to bulkier substituents (e.g., 4-chlorobenzylidene in Compound 9) .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step reactions, similar to Compound 5112 (oxazolone intermediate) and ’s carboxamides (coupling reagents like HATU or EDCI) .
  • Yields for analogs vary widely (53–94% in and ), emphasizing the challenge of optimizing reactions for acrylamide derivatives .

Research Findings and Limitations

  • Further assays (e.g., kinase inhibition, cytotoxicity) are needed.
  • Thermal Stability : High melting points in ’s compounds (e.g., 206–207 °C for Compound 10) suggest that the target compound may also exhibit robust stability, advantageous for formulation .
  • Crystallography : Structural confirmation of similar compounds (e.g., ’s acrylamide) relies on NMR, MS, and X-ray crystallography, with SHELX software often employed for refinement .

Biological Activity

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neurology. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Benzothiazole moiety : Known for its role in anticancer activity.
  • Pyridine ring : Often associated with neuropharmacological effects.
  • Thiophene group : Imparts additional electronic properties that can enhance biological interactions.

The compound is primarily recognized as a positive allosteric modulator of the Muscarinic 4 (M4) receptor. This receptor is implicated in various neurological functions, including memory and cognition. By enhancing the response to acetylcholine, this compound may offer therapeutic benefits for conditions such as Alzheimer's disease and schizophrenia .

Anticancer Activity

Numerous studies have explored the anticancer potential of benzothiazole derivatives, including this compound. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
NCI ScreeningVarious cancer types0.124 - 3.81Inhibition of tubulin polymerization
Structure-Activity Relationship (SAR) StudyMelanoma0.4 - 2.2Modulation of cellular pathways involved in proliferation
Comparative StudyProstate Cancer1.6 - 3.9Induction of apoptosis via mitochondrial pathways

The compound's ability to inhibit tubulin polymerization suggests a mechanism similar to that of known chemotherapeutic agents like taxanes, which disrupt microtubule dynamics during cell division.

Neuropharmacological Effects

Research indicates that this compound may also exhibit neuroprotective properties through modulation of neurotransmitter systems. Its role as a positive allosteric modulator at the M4 receptor suggests potential applications in treating cognitive disorders .

Case Studies

  • Anticancer Efficacy : A study involving a series of benzothiazole derivatives demonstrated significant anticancer activity against melanoma and prostate cancer cells, with modifications leading to enhanced potency in some derivatives.
  • Neuroprotective Effects : In vitro studies have shown that compounds similar to (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide can improve synaptic function and reduce neuroinflammation, suggesting their utility in neurodegenerative disease models.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate favorable profiles for this compound, including:

  • Low clearance rates : Suggesting prolonged systemic exposure.
  • Good brain penetration : Important for central nervous system-targeted therapies.

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